(1S)-2-chloro-1-(thiophen-2-yl)ethan-1-ol (1S)-2-chloro-1-(thiophen-2-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15795883
InChI: InChI=1S/C6H7ClOS/c7-4-5(8)6-2-1-3-9-6/h1-3,5,8H,4H2/t5-/m1/s1
SMILES:
Molecular Formula: C6H7ClOS
Molecular Weight: 162.64 g/mol

(1S)-2-chloro-1-(thiophen-2-yl)ethan-1-ol

CAS No.:

Cat. No.: VC15795883

Molecular Formula: C6H7ClOS

Molecular Weight: 162.64 g/mol

* For research use only. Not for human or veterinary use.

(1S)-2-chloro-1-(thiophen-2-yl)ethan-1-ol -

Specification

Molecular Formula C6H7ClOS
Molecular Weight 162.64 g/mol
IUPAC Name (1S)-2-chloro-1-thiophen-2-ylethanol
Standard InChI InChI=1S/C6H7ClOS/c7-4-5(8)6-2-1-3-9-6/h1-3,5,8H,4H2/t5-/m1/s1
Standard InChI Key KBXQOVVOIBVNLG-RXMQYKEDSA-N
Isomeric SMILES C1=CSC(=C1)[C@@H](CCl)O
Canonical SMILES C1=CSC(=C1)C(CCl)O

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

(1S)-2-Chloro-1-(thiophen-2-yl)ethan-1-ol (C₆H₇ClOS) consists of a thiophene ring substituted at the 2-position with an ethanol moiety bearing a chlorine atom on the β-carbon. The (1S) configuration denotes the absolute stereochemistry at the hydroxyl-bearing carbon, which influences its reactivity and biological interactions .

Stereochemical Implications

The S-enantiomer’s configuration is critical for asymmetric synthesis applications. Chirality at C1 creates diastereomeric interactions in catalytic environments, potentially affecting reaction kinetics and product distributions . Computational models suggest that the chlorine atom’s electronegativity induces a dipole moment of approximately 2.1 D, polarizing the C-Cl bond and enhancing electrophilicity at C2 .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes emerge for synthesizing this compound:

  • Chlorination of (1S)-1-(thiophen-2-yl)ethan-1-ol: Direct substitution of a hydroxyl group with chlorine, though steric hindrance may limit efficiency.

  • Asymmetric Reduction of 2-chloro-1-(thiophen-2-yl)ethanone: Enantioselective reduction using catalysts like Corey-Bakshi-Shibata (CBS) or Noyori systems to achieve the desired (1S) configuration .

Experimental Pathways

While no direct synthesis of (1S)-2-chloro-1-(thiophen-2-yl)ethan-1-ol is documented, analogous reactions for thiophene derivatives provide a framework. For example, 1-thiophen-2-yl-ethanone (CAS 88-15-3) undergoes Mannich reactions with dimethylamine hydrochloride and paraformaldehyde under acidic conditions to yield amino ketones . Adapting this, chlorination via SOCl₂ or PCl₃ could introduce the β-chloro substituent post-reduction.

Table 1: Hypothetical Reaction Conditions for Key Steps

StepReagents/ConditionsYield (Theoretical)
Ketone SynthesisThiophene + Acetyl Chloride, AlCl₃85–90%
Asymmetric ReductionCBS Catalyst, BH₃·THF70–75% (90% ee)
ChlorinationSOCl₂, Pyridine, 0°C → RT65–70%

Physicochemical Properties

Spectral Data

Predicted spectroscopic signatures based on structural analogs:

  • ¹H NMR (CDCl₃): δ 7.20–7.15 (m, 1H, Th-H), 6.95–6.85 (m, 2H, Th-H), 4.50 (q, J = 6.5 Hz, 1H, CH-OH), 3.80 (d, J = 5.0 Hz, 1H, OH), 3.40–3.30 (m, 2H, CH₂Cl).

  • IR (cm⁻¹): 3400 (O-H stretch), 2950 (C-H alkane), 680 (C-Cl stretch).

Thermodynamic Parameters

Table 2: Estimated Physical Properties

PropertyValue
Molecular Weight162.63 g/mol
Melting Point98–102°C
Boiling Point240–245°C (dec.)
LogP (Octanol-Water)1.85
Solubility in H₂O2.1 mg/mL (25°C)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator